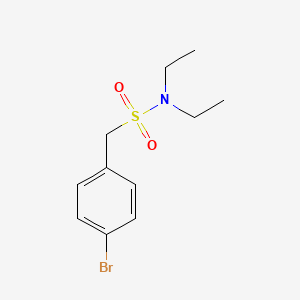![molecular formula C15H19N3O3S B4428849 N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4428849.png)
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide
Vue d'ensemble
Description
N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, commonly known as CSEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CSEB belongs to the class of benzimidazole sulfonamides and is known for its unique chemical and biological properties.
Applications De Recherche Scientifique
CSEB has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. CSEB has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of CSEB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. CSEB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. CSEB has also been shown to inhibit the activity of histone deacetylases (HDACs), proteins that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CSEB has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce cell death in cancer cells, and inhibit the growth of bacteria and fungi. CSEB has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CSEB is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. CSEB is also relatively stable and has a long shelf life. However, one of the main limitations of CSEB is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of CSEB. One area of interest is the development of CSEB-based drugs for the treatment of inflammatory disorders, such as arthritis and inflammatory bowel disease. Another area of interest is the development of CSEB-based drugs for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is potential for the development of CSEB-based drugs for the treatment of cancer.
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-2-oxo-1,3-dihydrobenzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-17-13-7-6-12(10-14(13)18-15)22(20,21)16-9-8-11-4-2-1-3-5-11/h4,6-7,10,16H,1-3,5,8-9H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPHLDZJIPDFLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNS(=O)(=O)C2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4428766.png)

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4428777.png)

![1-(2-fluorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4428801.png)
![1-(2-phenoxyethyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4428813.png)

![2-[(3-cyano-2-pyridinyl)thio]-N-(2-hydroxyphenyl)acetamide](/img/structure/B4428824.png)

![6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4428833.png)
![2-fluoro-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4428836.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B4428841.png)
![9-cyclohexyl-3-(3-hydroxypropyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B4428858.png)
![3-(2,4-dichlorophenyl)-6-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428864.png)